Albibrissinoside B
Description
Albibrissinoside B is a phenolic glycoside isolated from Albizzia julibrissin (commonly known as the Persian silk tree) . Its molecular formula is C₂₇H₃₄O₁₆, distinguishing it from its structural analog, albibrissinoside A (C₂₉H₃₈O₁₇), by a reduction in two carbon and two hydrogen atoms, likely due to differences in glycosylation patterns . The compound exhibits notable bioactivity, particularly as a potent antioxidant. In DPPH (1,1-diphenyl-2-picrylhydrazyl) radical-scavenging assays, this compound demonstrated an IC₅₀ value of 10.2 µM, comparable to the positive control L-ascorbic acid (IC₅₀ 10.4 µM), while its congener, albibrissinoside A, showed significantly weaker activity (IC₅₀ 253 µM) .
Properties
Molecular Formula |
C27H34O16 |
|---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C27H34O16/c1-36-15-8-13(4-5-14(15)29)41-25-22(21(32)20(31)18(9-28)42-25)43-26-23(33)27(35,11-40-26)10-39-24(34)12-6-16(37-2)19(30)17(7-12)38-3/h4-8,18,20-23,25-26,28-33,35H,9-11H2,1-3H3/t18-,20-,21+,22-,23+,25-,26+,27-/m1/s1 |
InChI Key |
PRSVTGBFRBXMAU-ODUOMTQPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC(=C(C=C4)O)OC)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC(=C(C=C4)O)OC)CO)O)O)O |
Synonyms |
albibrissinoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Analogues: Albibrissinoside A vs. B: The difference in molecular formula (C₂₉H₃₈O₁₇ vs. C₂₇H₃₄O₁₆) suggests that this compound lacks a hexose unit present in albibrissinoside A . This structural simplification correlates with enhanced antioxidant efficacy, as seen in their IC₅₀ values . Seguinoside K: Isolated from Millettia speciosa, this compound shares a phenolic glycoside backbone but differs in sugar moieties (e.g., apiosylglucosyl substituents) . Bioactivity data for this compound remain unreported in the available literature.
Mechanistic and Pharmacological Insights
- Antioxidant Mechanism: this compound’s potency is attributed to its ability to donate hydrogen atoms from phenolic hydroxyl groups, neutralizing free radicals. Its smaller molecular size compared to albibrissinoside A may enhance membrane permeability, contributing to superior activity .
- Synergistic Potential: Co-occurring compounds like khaephuoside B and leonuriside A (also isolated from Albizzia spp.) may act synergistically with this compound, though direct evidence is lacking .
Q & A
Q. How can researchers ensure compliance with journal requirements for publishing this compound-related data?
- Answer: Structure manuscripts per discipline-specific guidelines (e.g., Beilstein Journal of Organic Chemistry). Limit main-text figures to critical findings (≤5 compounds); deposit extensive spectral data in SI .
- Visual Abstract Tips: Highlight key structures and bioactivity metrics in figures, avoiding overcrowding with chemical identifiers (e.g., “Compound 4b”) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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